1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
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Description
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
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Scientific Research Applications
Development of Quinolones
Quinolones, including derivatives of quinoline, have been a focal point of clinical and scientific interest since their discovery in the early 1960s. Originally identified during the synthesis of quinine, quinolones and their derivatives, such as naphthyridones, have undergone numerous modifications to enhance their antibacterial potency. These modifications include fluorine or chlorine substitution, which impacts photo-reactivity, and adjustments to molecular configuration, improving the spectrum and potency of antibacterial activity. The evolution of quinolones has significantly advanced the treatment of respiratory infections, highlighting their importance in medicinal chemistry (Andersson & MacGowan, 2003).
Quinoline Sulfonic Acids
Research on 1-substituted 4-hydroxy-3-quinolinesulfonic acids has contributed to our understanding of quinoline derivatives' structural and reactive properties. These studies have paved the way for developing novel compounds with potential applications in various scientific fields, including materials science and drug development (Skrzypek & Suwińska, 2007).
Antibacterial and Antioxidant Evaluation
Novel quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Such studies are crucial for discovering new therapeutic agents that combat microbial resistance and oxidative stress-related diseases. The investigation into 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives has demonstrated promising results, showcasing the potential of quinoline derivatives in developing new antibiotics and antioxidants (Jayanna et al., 2013).
Synthesis and Biological Study
The synthesis and biological evaluation of quinoline derivatives continue to be a significant area of research, with applications ranging from antimicrobial agents to potential treatments for various conditions. Studies such as those on novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes have highlighted the antimicrobial properties of these compounds, underscoring their importance in developing new therapeutic agents (Patel, Patel, & Patel, 2011).
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-6-8-26(9-7-15)23-18-12-20-21(30-11-10-29-20)13-19(18)25-14-22(23)31(27,28)17-4-2-16(24)3-5-17/h2-5,12-15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXLRPWNQOHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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